

Application Notes and Protocols: Analyzing Fgfr-IN-13 Effects on Angiogenesis In Vitro

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Audience: Researchers, scientists, and drug development professionals.

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing vasculature, is a crucial process in both physiological and pathological conditions, including tumor growth and metastasis. The Fibroblast Growth Factor (FGF) signaling pathway, mediated by FGF receptors (FGFRs), is a key regulator of angiogenesis.[1][2] Dysregulation of the FGF/FGFR axis has been implicated in various diseases, making it a prime target for therapeutic intervention. **Fgfr-IN-13** is an irreversible covalent inhibitor of FGFR, showing inhibitory activity against FGFR1. This document provides detailed protocols and application notes for analyzing the in vitro effects of **Fgfr-IN-13** on angiogenesis.

Mechanism of Action of FGFR in Angiogenesis

FGFRs are a family of four receptor tyrosine kinases (FGFR1-4) that, upon binding to FGF ligands, dimerize and autophosphorylate, initiating downstream signaling cascades. Key pathways involved in angiogenesis include the Ras-MAPK and PI3K-Akt pathways, which regulate endothelial cell proliferation, migration, differentiation, and survival.[3][4] **Fgfr-IN-13**, by covalently binding to FGFR, is expected to block these downstream signals, thereby inhibiting the angiogenic process.

Quantitative Data on FGFR Inhibitors



Due to the limited availability of published data specifically for **Fgfr-IN-13**, the following tables present representative quantitative data from other well-characterized FGFR inhibitors, such as PD173074 and Infigratinib, to illustrate the expected outcomes of the described assays.

Table 1: Biochemical Activity of Representative FGFR Inhibitors

Compound	Target(s)	IC50 (nM)	Reference
Fgfr-IN-13	FGFR1	4.2 μM (as FGFR1 inhibitor-13)	[5]
PD173074	FGFR1	21.5 - 26	[2]
FGFR3	5		
VEGFR2	100 - 200	[6]	_
Infigratinib (BGJ398)	FGFR1	<1	[7]
FGFR2	<1	[7]	
FGFR3	<2	[7]	_

Table 2: In Vitro Anti-Angiogenic Activity of a Representative FGFR Inhibitor (PD173074)



Assay	Cell Line	Treatment	Concentrati on	Observed Effect	Reference
Proliferation	HUVEC	PD173074	>100-fold selective inhibition vs. tumor cells	Selective growth inhibition	[2]
Tube Formation	HUVEC on Matrigel	PD173074	10 nM	Inhibition of microcapillary formation	[2]
Cell Migration	Cerebellar Granule Neurons (FGF-2 treated)	PD173074	22 nM (IC50)	Inhibition of neurite growth	[6]

Experimental Protocols

Detailed methodologies for key in vitro angiogenesis assays are provided below.

Endothelial Cell Proliferation Assay

Objective: To determine the effect of **Fgfr-IN-13** on the proliferation of human umbilical vein endothelial cells (HUVECs).

Materials:

- HUVECs
- Endothelial Cell Growth Medium (EGM)
- Fetal Bovine Serum (FBS)
- Fgfr-IN-13
- Recombinant human basic FGF (bFGF)



- 96-well plates
- Cell proliferation assay reagent (e.g., MTS or WST-1)
- Plate reader

Protocol:

- Seed HUVECs in a 96-well plate at a density of 5,000 cells/well in EGM supplemented with 10% FBS.
- Allow cells to attach and grow for 24 hours at 37°C in a 5% CO₂ incubator.
- Starve the cells in a basal medium with 0.5% FBS for 4-6 hours.
- Treat the cells with varying concentrations of **Fgfr-IN-13** (e.g., 0.1 nM to 10 μM) in the presence or absence of a pro-angiogenic stimulus like bFGF (e.g., 20 ng/mL).
- Include appropriate controls: vehicle control (DMSO) and a positive control for proliferation inhibition (e.g., a known anti-proliferative agent).
- Incubate the plate for 48-72 hours.
- Add the cell proliferation reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time and measure the absorbance using a plate reader at the appropriate wavelength.
- Calculate the percentage of cell proliferation inhibition relative to the vehicle control and determine the IC50 value.

Endothelial Cell Migration (Wound Healing) Assay

Objective: To assess the effect of **Fgfr-IN-13** on the migration of HUVECs.

Materials:

HUVECs grown to confluence in 6-well plates



- Pipette tips (p200) or a scratcher
- Basal medium with low serum (e.g., 1% FBS)
- Fgfr-IN-13
- Recombinant human bFGF
- Microscope with a camera

Protocol:

- Culture HUVECs in 6-well plates until a confluent monolayer is formed.
- Create a "scratch" or a cell-free gap in the monolayer using a sterile p200 pipette tip.
- Wash the wells with PBS to remove detached cells.
- Add basal medium containing different concentrations of Fgfr-IN-13 with or without bFGF.
- Capture images of the scratch at time 0.
- Incubate the plates at 37°C in a 5% CO₂ incubator.
- Capture images of the same fields at various time points (e.g., 6, 12, and 24 hours).
- Measure the width of the scratch at different points for each condition and time point.
- Calculate the percentage of wound closure or migration rate.

Endothelial Cell Tube Formation Assay

Objective: To evaluate the effect of **Fgfr-IN-13** on the ability of HUVECs to form capillary-like structures on a basement membrane matrix.

Materials:

HUVECs



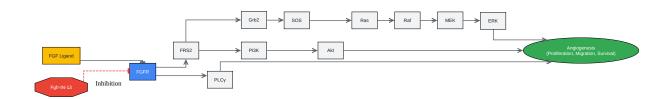
- Basement membrane extract (e.g., Matrigel)
- 96-well plates, pre-chilled
- Basal medium
- Fgfr-IN-13
- · Recombinant human bFGF
- Microscope with a camera
- Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)

Protocol:

- Thaw the basement membrane extract on ice overnight at 4°C.
- Coat the wells of a pre-chilled 96-well plate with 50 μ L of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.
- Harvest HUVECs and resuspend them in basal medium containing various concentrations of Fgfr-IN-13 and a pro-angiogenic stimulus like bFGF.
- Seed 1.5 x 10⁴ HUVECs per well onto the solidified matrix.
- Incubate the plate at 37°C in a 5% CO2 incubator for 4-18 hours.
- Visualize and photograph the tube formation using a microscope.
- Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Visualizations FGFR Signaling Pathway in Angiogenesis



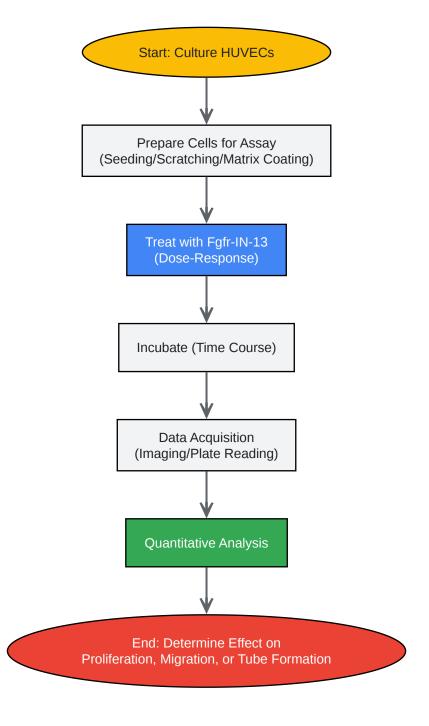


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Caption: FGFR signaling pathway leading to angiogenesis.

Experimental Workflow for In Vitro Angiogenesis Assays



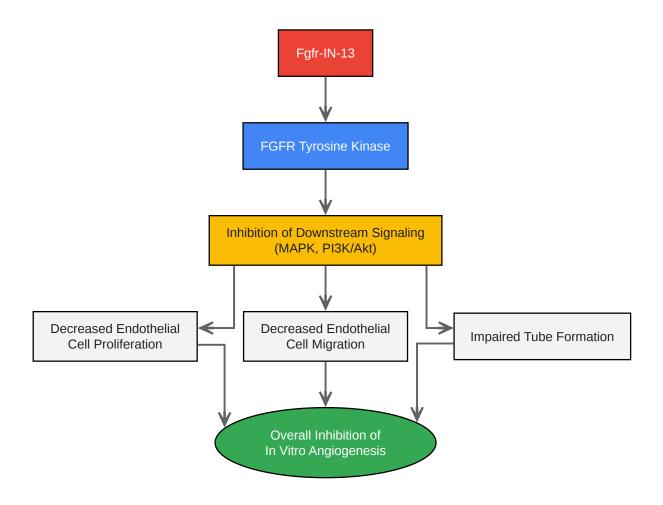


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Caption: General workflow for in vitro angiogenesis assays.

Logical Relationship of Fgfr-IN-13's Effects





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Caption: Fgfr-IN-13's mechanism of anti-angiogenic action.

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